molecular formula C30H62O B14729236 Triacontan-2-OL CAS No. 13230-67-6

Triacontan-2-OL

Cat. No.: B14729236
CAS No.: 13230-67-6
M. Wt: 438.8 g/mol
InChI Key: XAAKDEWWCWOBJC-UHFFFAOYSA-N
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Description

Triacontan-2-OL (hypothetical IUPAC name) is a secondary alcohol with a 30-carbon chain and a hydroxyl group (-OH) at the second carbon position.

Properties

CAS No.

13230-67-6

Molecular Formula

C30H62O

Molecular Weight

438.8 g/mol

IUPAC Name

triacontan-2-ol

InChI

InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(2)31/h30-31H,3-29H2,1-2H3

InChI Key

XAAKDEWWCWOBJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontan-2-OL can be synthesized through several methods. One common approach involves the reduction of triacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes grinding the raw material, followed by solvent extraction using alcohol, methanol, or acetone. The extract is then purified through column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Triacontan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triacontan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

Triacontan-2-OL exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by boosting photosynthesis, protein biosynthesis, and enzyme activity. It also modulates the activation of stress tolerance mechanisms in plants, helping them adapt to environmental stressors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between triacontan-2-OL and structurally related compounds, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Hazard Classification Key Properties
This compound C₃₀H₆₂O (hypothetical) ~438.81 Secondary alcohol (-OH at C2) N/A Not available Hypothesized: Lower melting point vs. primary alcohols; moderate reactivity.
1-Triacontanol C₃₀H₆₂O 438.81 Primary alcohol (-OH at C1) 593-50-0 Requires PPE for handling Used in plant growth regulation; higher melting point due to linear structure .
Triacontanal C₃₀H₆₀O 436.80 Aldehyde (-CHO) 22725-63-9 No hazard data Reactive in nucleophilic additions; lower boiling point vs. alcohols .
Triacontane C₃₀H₆₂ 422.81 Alkane 638-68-6 Non-hazardous Non-polar, inert; used as a chromatographic standard or lubricant additive .
5-TRIDECYN-2-OL C₁₃H₂₂O ~194.31 Secondary alcohol, alkyne 489469-00-3 No hazard data Shorter chain with triple bond; increased rigidity and reactivity .

Key Findings:

Functional Group Influence: this compound vs. 1-Triacontanol: The secondary alcohol structure of this compound likely reduces its melting point compared to the primary alcohol 1-triacontanol, which forms stronger intermolecular hydrogen bonds . Secondary alcohols also exhibit distinct reactivity, such as resistance to oxidation compared to primary alcohols . this compound vs. Triacontanal: Aldehydes (e.g., triacontanal) are more electrophilic, participating in condensation reactions, whereas alcohols like this compound may undergo esterification or etherification .

In contrast, 5-TRIDECYN-2-OL (13 carbons) has a significantly lower molecular weight, improving solubility in organic solvents but reducing thermal stability .

This compound, as a secondary alcohol, may necessitate similar PPE, though specific data are lacking.

Research Implications and Limitations

The comparison highlights critical gaps in data for this compound, particularly regarding its synthesis, spectroscopic characterization, and industrial applications. Existing studies on analogs suggest the need for:

  • Spectroscopic Analysis: NMR and HRMS data to confirm structure and purity, as required for novel compounds in organic chemistry research .
  • Thermodynamic Studies : Melting/boiling points and solubility profiles to optimize industrial formulations.
  • Toxicological Assessments : Comprehensive hazard evaluations to align with OSHA and EU regulations .

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